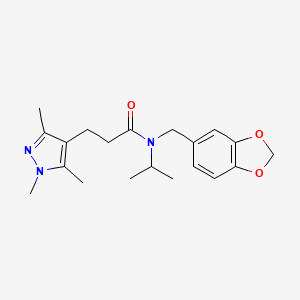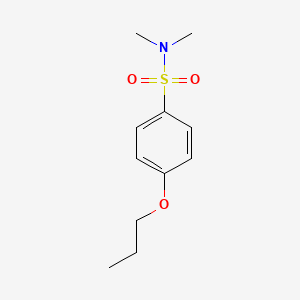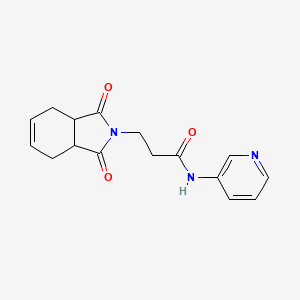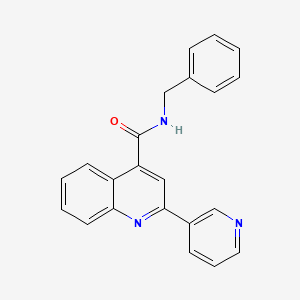![molecular formula C15H21FN2O4S B4445796 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4-fluoro-N,N-dimethylbenzenesulfonamide](/img/structure/B4445796.png)
3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4-fluoro-N,N-dimethylbenzenesulfonamide
Descripción general
Descripción
3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4-fluoro-N,N-dimethylbenzenesulfonamide, also known as DMSF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4-fluoro-N,N-dimethylbenzenesulfonamide is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in cell growth, inflammation, and apoptosis. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. It has also been found to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-tumor effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, which play a role in various inflammatory diseases. This compound has also been found to have anti-oxidant effects, which may protect against oxidative stress-induced damage. In addition, this compound has been shown to have anti-tumor effects by inducing cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4-fluoro-N,N-dimethylbenzenesulfonamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. It is also relatively easy to synthesize and purify. However, this compound has some limitations, including its high cost and limited availability. In addition, this compound may have off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for the study of 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4-fluoro-N,N-dimethylbenzenesulfonamide. One potential direction is to further investigate its mechanism of action, including its effects on specific enzymes and signaling pathways. Another direction is to explore its potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases. In addition, further studies are needed to determine the optimal dosage and administration of this compound for different applications.
Aplicaciones Científicas De Investigación
3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4-fluoro-N,N-dimethylbenzenesulfonamide has been extensively studied for its potential applications in various scientific fields, including cancer research, immunology, and neuroscience. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In immunology, this compound has been found to modulate the immune response by regulating the production of cytokines and chemokines. In neuroscience, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
3-(2,6-dimethylmorpholine-4-carbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O4S/c1-10-8-18(9-11(2)22-10)15(19)13-7-12(5-6-14(13)16)23(20,21)17(3)4/h5-7,10-11H,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVLLFLOVIHPNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=C(C=CC(=C2)S(=O)(=O)N(C)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(tert-butylamino)methyl]benzoic acid hydrochloride](/img/structure/B4445718.png)



![4-amino-2-{[2-oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethyl]thio}-5-pyrimidinecarbonitrile](/img/structure/B4445748.png)
![6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-(3-methylbutyl)-3(2H)-pyridazinone](/img/structure/B4445752.png)
![2-methyl-1-{[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}piperidine](/img/structure/B4445753.png)
![N-(2-fluorophenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4445776.png)


![6-amino-2-mercapto-1-[2-(methylthio)phenyl]-4(1H)-pyrimidinone](/img/structure/B4445802.png)
![1-{[2-methoxy-5-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B4445805.png)
![ethyl 6-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-thiomorpholinecarboxylate](/img/structure/B4445811.png)
![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]methanesulfonamide](/img/structure/B4445816.png)
